2-[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-N-(2-methylbenzyl)acetamide
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Overview
Description
2-[(3S*,4R*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-N-(2-methylbenzyl)acetamide is a chemical compound that is commonly known as Remifentanil. It is a potent analgesic drug that is used in anesthesia and pain management. Remifentanil is a synthetic opioid that is structurally similar to fentanyl, but it has unique properties that make it an ideal drug for use in medical settings.
Mechanism of Action
Remifentanil works by binding to opioid receptors in the brain and spinal cord. This binding leads to the activation of the opioid receptor, which results in the inhibition of the release of neurotransmitters that are responsible for the transmission of pain signals. Remifentanil also has an effect on the respiratory system, causing a decrease in respiratory rate and depth.
Biochemical and Physiological Effects
Remifentanil has several biochemical and physiological effects. It causes a decrease in blood pressure and heart rate, as well as a decrease in respiratory rate and depth. Remifentanil also causes sedation and analgesia. It has a rapid onset of action and a short duration of action, which makes it an ideal drug for use in medical settings.
Advantages and Limitations for Lab Experiments
Remifentanil has several advantages for use in lab experiments. It has a rapid onset of action and a short duration of action, which makes it ideal for use in studies that require precise timing. Remifentanil is also highly potent, which allows for the use of smaller doses in experiments. However, Remifentanil has limitations in lab experiments, as it can cause respiratory depression and hypotension, which can interfere with experimental results.
Future Directions
There are several future directions for research on Remifentanil. One area of research is the development of new analogs of Remifentanil that have improved pharmacokinetic and pharmacodynamic properties. Another area of research is the use of Remifentanil in the treatment of chronic pain, such as neuropathic pain. Finally, there is a need for research on the long-term effects of Remifentanil use, particularly in patients who receive prolonged infusions of the drug.
Conclusion
Remifentanil is a potent analgesic drug that is used in anesthesia and pain management. It has a rapid onset of action and a short duration of action, which makes it an ideal drug for use in medical settings. Remifentanil works by binding to opioid receptors in the brain and spinal cord, leading to the inhibition of the release of neurotransmitters that are responsible for the transmission of pain signals. Remifentanil has several advantages for use in lab experiments, but it also has limitations. There are several future directions for research on Remifentanil, including the development of new analogs and the use of the drug in the treatment of chronic pain.
Synthesis Methods
Remifentanil is synthesized using a multi-step process that involves the reaction of several chemicals. The first step involves the reaction of 4-methylpiperidine with acetic anhydride to form 4-acetoxy-4-methylpiperidine. This intermediate is then reacted with 3,4-dihydroxybenzaldehyde to form 4-(3,4-dihydroxybenzyl)-4-methylpiperidine. The final step involves the reaction of this intermediate with 2-methylbenzylchloride to form Remifentanil.
Scientific Research Applications
Remifentanil is primarily used in anesthesia and pain management. It is commonly used in surgical procedures to provide analgesia and sedation. Remifentanil has a rapid onset of action and a short duration of action, which makes it an ideal drug for use in medical settings. It is also used in the treatment of acute pain, such as postoperative pain, and chronic pain, such as cancer pain.
properties
IUPAC Name |
2-[(3S,4R)-3,4-dihydroxy-4-methylpiperidin-1-yl]-N-[(2-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12-5-3-4-6-13(12)9-17-15(20)11-18-8-7-16(2,21)14(19)10-18/h3-6,14,19,21H,7-11H2,1-2H3,(H,17,20)/t14-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBMUIEJQXSZTLH-GOEBONIOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN2CCC(C(C2)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1CNC(=O)CN2CC[C@@]([C@H](C2)O)(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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